molecular formula C13H15NO8 B566084 (3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester CAS No. 1072449-84-3

(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester

Cat. No. B566084
CAS RN: 1072449-84-3
M. Wt: 313.262
InChI Key: VVUQVULHYQDYJZ-NENRSDFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester, also known as (3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester, is a useful research compound. Its molecular formula is C13H15NO8 and its molecular weight is 313.262. The purity is usually 95%.
BenchChem offers high-quality (3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazines and Benzoxazines Compounds

Research on 1,2-oxazines and 1,2-benzoxazines, compounds related by structural motifs to the chemical , shows they are synthesized through dehydration of dihydro-hydroxy-oxazines. These compounds have relevance as electrophiles in synthetic chemistry, offering schematic diagrams for synthesis and highlighting their utility as chiral synthons. This foundational research suggests potential utility in the synthesis of complex organic molecules (M. Sainsbury, 1991).

Methyl Paraben as a Preservative

Although not directly related to the query compound, research on methyl paraben, a widely used preservative, illustrates the importance of ester compounds in enhancing shelf life and safety of pharmaceuticals and cosmetics. This suggests that ester derivatives like the compound could find applications in these industries, provided they exhibit similar antimicrobial properties (M. Soni et al., 2002).

Xylan Derivatives for Biopolymer Applications

The chemical modification of xylan into biopolymer ethers and esters, resulting in compounds with specific functional properties, highlights the potential of structurally complex esters for creating materials with novel properties. This suggests applications in drug delivery and as antimicrobial agents, hinting at the versatility of ester and ether compounds in material science and biotechnology (K. Petzold-Welcke et al., 2014).

Synthetic Utilities of Hexasubstituted Pyrazolines

The review on the synthesis and applications of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines underscores the synthetic utility of complex organic molecules in creating a variety of biologically active compounds. This aligns with potential research directions for complex esters in medicinal chemistry (M. Ibrahim, 2011).

properties

IUPAC Name

methyl (3aR,4R,7aR)-4-[(S)-hydroxy-[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3/t6-,8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUQVULHYQDYJZ-NENRSDFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@H]3COC(=O)O3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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